6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione 6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 853619-21-3
VCID: VC11800242
InChI: InChI=1S/C16H19N3O3/c1-18-12-10-19(8-9-22-2)15(20)13(12)14(17-16(18)21)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3,(H,17,21)
SMILES: CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCOC
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol

6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

CAS No.: 853619-21-3

Cat. No.: VC11800242

Molecular Formula: C16H19N3O3

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione - 853619-21-3

Specification

CAS No. 853619-21-3
Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
IUPAC Name 6-(2-methoxyethyl)-1-methyl-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Standard InChI InChI=1S/C16H19N3O3/c1-18-12-10-19(8-9-22-2)15(20)13(12)14(17-16(18)21)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3,(H,17,21)
Standard InChI Key IGPFKVFPEOWTRJ-UHFFFAOYSA-N
SMILES CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCOC
Canonical SMILES CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCOC

Introduction

6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound featuring a pyrrolo[3,4-d]pyrimidine core structure. This compound is characterized by its molecular formula, C18H22N2O2, and a molecular weight of approximately 301.34 g/mol. The presence of a methoxyethyl group and a phenyl substituent contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

Several methods can be employed to synthesize 6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione. These methods typically involve the condensation of appropriate precursors to form the pyrrolopyrimidine ring, followed by the introduction of the methoxyethyl and phenyl substituents. The choice of synthesis route can affect the yield and purity of the final product.

Comparison with Similar Compounds

Other compounds sharing structural similarities with 6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione include:

CompoundUnique Features
6-(2-methoxyethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneContains a trifluoromethyl group, potentially enhancing lipophilicity.
6-(2-hydroxyethyl)-1-methyl-4-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneFeatures a hydroxy group, which may improve solubility and biological interactions.
6-(2-chloroethyl)-1-methyl-4-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneIncludes a chlorine substituent, affecting reactivity and biological activity.

These variations highlight the importance of structural modifications in developing targeted therapeutics.

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